molecular formula C19H21Br2NO2 B1678724 R(+)-6-Bromo-APB hydrobromide CAS No. 139689-19-3

R(+)-6-Bromo-APB hydrobromide

Cat. No. B1678724
M. Wt: 455.2 g/mol
InChI Key: CTAUBYSSTAODOD-PKLMIRHRSA-N
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Description

R(+)-6-Bromo-APB HBr is a potent D1 Dopamine receptor agonist.

Scientific Research Applications

Identification and Characterization in Chemical Compounds

R(+)-6-Bromo-APB hydrobromide, as part of the APB series of compounds, has been identified in internet-purchased products. The differentiation of its positional isomers such as 5-APB and 6-APB is crucial for chemical analysis and confirmation. Advanced techniques like gas chromatography and liquid chromatography-mass spectrometry are employed to confirm the presence of these compounds in 'research chemicals' bought online (Stańczuk et al., 2013).

Pharmacological Studies

Understanding the pharmacokinetics, pharmacodynamics, and potential toxicology of new psychoactive substances (NPS) like R(+)-6-Bromo-APB hydrobromide is vital. Studies have compared its effects with classical recreational drugs and outlined the challenges in identifying health risks due to factors like mislabeling of drugs and analytical difficulties. The significance of international collaboration for early detection of potentially hazardous NPS to protect public health is emphasized (Nugteren-van Lonkhuyzen et al., 2015).

Neuropharmacological Research

R(+)-6-Bromo-APB hydrobromide has been explored for its neuropharmacological properties. In studies involving rodent models of Parkinson's disease, compounds like R-apomorphine, structurally related to R(+)-6-Bromo-APB hydrobromide, demonstrated neuroprotective effects against neurotoxicity induced by compounds like 6-hydroxydopamine. This highlights the potential therapeutic properties of such compounds in neurodegenerative diseases (Yuan et al., 2006).

Structural Analysis and Biochemical Applications

The structure and absolute configuration of compounds like R(+)-6-Bromo-APB hydrobromide are crucial for understanding their biochemical properties and potential applications. Studies focusing on the thermal rearrangement reactions and subsequent structural analysis provide insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Kobayashi et al., 2003).

Bromination Reactions in Organic Synthesis

The reactions of hydrochlorides of certain compounds with N-bromosuccinimide or bromine are studied to understand the bromination mechanism. These insights are critical for synthetic chemistry, where bromination plays a key role in the synthesis of complex molecules. Understanding the behavior of these reactions can aid in designing more efficient synthetic routes for pharmaceuticals and other chemicals (Mukarramov, 2014).

Future Directions

The future directions for research on a compound like R(+)-6-Bromo-APB hydrobromide could involve further studies on its synthesis, mechanism of action, and potential applications. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to the study of this compound .

properties

IUPAC Name

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAUBYSSTAODOD-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474680
Record name R(+)-6-Bromo-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R(+)-6-Bromo-APB hydrobromide

CAS RN

139689-19-3
Record name R(+)-6-Bromo-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AV Azaryan, BJ Clock, BM Cox - Neurochemical research, 1996 - Springer
We have previously demonstrated that continuous cocaine treatment for three days induces a marked but transient increase in mu opioid receptor (MOR) mRNA in nucleus accumbens (…
Number of citations: 45 link.springer.com
D Gerö, K Módis, N Nagy… - International …, 2007 - spandidos-publications.com
Myocyte injury due to myocardial reperfusion injury plays a crucial role in the pathogenesis of acute myocardial infarction even after successful coronary revascularization. Identification …
Number of citations: 42 www.spandidos-publications.com
MH Sun, T Ishine, TJF Lee - European journal of pharmacology, 1997 - Elsevier
Dopamine has been shown to induce pial arterial relaxation and constriction in several species. Its mode of action on pial veins, however, remains unclarified. The vasomotor effect of …
Number of citations: 6 www.sciencedirect.com
K Módis, D Gerő, N Nagy, P Szoleczky… - British journal of …, 2009 - Wiley Online Library
Background and purpose: We have established an in vitro model of acute tubular necrosis in rat kidney tubular cells, using combined oxygen‐glucose deprivation (COGD) and …
Number of citations: 53 bpspubs.onlinelibrary.wiley.com
IC Log10 - researchgate.net
Suppl. Table 2 Page 1 Sample ID Sample Name 3D7 7G8 D10 Dd2 GB4 HB3 W2 3D7 7G8 D10 Dd2 GB4 HB3 W2 NCGC00094302-01 Quinidine sulfate -7.6 -7.4 -7.7 -6.8 -7.6 -7.4 -7.2 …
Number of citations: 0 www.researchgate.net
P Szoleczky, K Módis, N Nagy, ZD Tóth… - Archives of biochemistry …, 2012 - Elsevier
Acute tubular necrosis is a clinical problem that lacks specific therapy and is characterized by high mortality rate. The ischemic renal injury affects the proximal tubule cells causing …
Number of citations: 31 www.sciencedirect.com
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com
CM Lienberger - 2019 - search.proquest.com
Initially discovered in the mid-1960s, Epstein-Barr Virus (EBV) is present as a chronic infection in more than 90% of the world’s population. After initial infection, EBV persists in the host’…
Number of citations: 2 search.proquest.com
HH Seo, SW Kim, CY Lee, KH Lim, J Lee, E Choi… - Biological …, 2017 - SciELO Chile
SEO, Hyang‑Hee et al. A spleen tyrosine kinase inhibitor attenuates the proliferation and migration of vascular smooth muscle cells. Biol. Res.[online]. 2017, vol. 50, 1. ISSN 0716-9760. …
Number of citations: 12 www.scielo.cl
W Zhu, CY Lee, RL Johnson, J Wichterman… - Molecular Cancer …, 2011 - AACR
Previous studies have shown DNA re-replication can be induced in cells derived from human cancers under conditions in which it is not possible for cells derived from normal tissues. …
Number of citations: 20 aacrjournals.org

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